Glabrocoumarin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glabrocoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods involve the reaction of phenolic compounds with β-keto esters or aldehydes under acidic or basic conditions. For instance, the Pechmann condensation involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of licorice roots followed by purification processes. The roots are dried, ground, and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Glabrocoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrocoumarins, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives.
Biology: Glabrocoumarin exhibits antioxidant, antimicrobial, and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: It has shown potential in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: This compound is used in the cosmetic industry for its antioxidant properties and in the food industry as a flavoring agent .
Mechanism of Action
The mechanism of action of glabrocoumarin involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like caspase-3, which plays a role in apoptosis. Molecular docking studies have suggested that this compound binds to the active site of caspase-3, thereby inhibiting its activity and preventing cell death . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Glabrocoumarin is structurally similar to other coumarin derivatives such as glycycoumarin, glycyrin, and inflacoumarin A. it is unique in its specific pharmacological properties and molecular interactions. For instance, while glycycoumarin and glycyrin also exhibit antioxidant and anti-inflammatory properties, this compound has shown distinct interactions with caspase-3, making it a unique compound in the context of apoptosis inhibition .
Similar Compounds
- Glycycoumarin
- Glycyrin
- Inflacoumarin A
- Licopyranocoumarin
- Isoglycerol
- Neoglycerol
- Licobenzofuran
- Licocoumarone
- Glabrocoumarone
- Gancaonin
- Kanzonol
This compound stands out due to its unique combination of pharmacological activities and its potential applications across various fields. Its ability to interact with specific molecular targets and pathways highlights its significance in scientific research and industrial applications.
Properties
CAS No. |
866021-47-8 |
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Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-2-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-14-16(22)6-5-13(18(14)25-20)15-9-11-3-4-12(21)10-17(11)24-19(15)23/h3-10,21-22H,1-2H3 |
InChI Key |
QOWFWSZIEKUOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3=O)O)C |
Origin of Product |
United States |
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